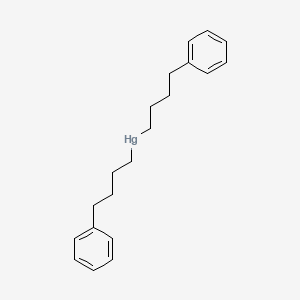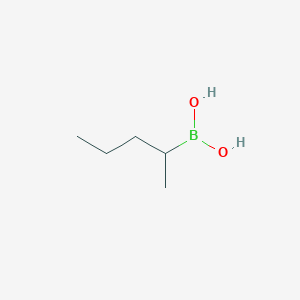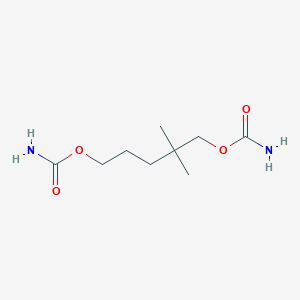![molecular formula C8H14S B14748427 9-Thiabicyclo[3.3.1]nonane CAS No. 281-15-2](/img/structure/B14748427.png)
9-Thiabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Thiabicyclo[3.3.1]nonane: is a sulfur-containing bicyclic compound with the molecular formula C₈H₁₄S. It is characterized by a unique bicyclic structure that includes a sulfur atom, making it an interesting subject of study in organic chemistry. This compound is known for its stability and versatility, which allows it to participate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The process is carried out in a well-ventilated hood due to the hazardous nature of the reagents. The reaction mixture is cooled to -50 to -60°C using an acetone-dry ice bath, and the sulfur dichloride is added slowly to the cyclooctadiene solution in dichloromethane. The mixture is then allowed to warm to room temperature, filtered, and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the hazardous reagents involved.
化学反応の分析
Types of Reactions: 9-Thiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, forming derivatives such as azides and cyanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Azides and cyanides.
科学的研究の応用
9-Thiabicyclo[3.3.1]nonane has several applications in scientific research, including:
作用機序
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane involves its sulfur atom, which can participate in various chemical reactions. The sulfur atom’s ability to form episulfonium intermediates allows for efficient nucleophilic substitution reactions. These intermediates can be captured by a wide variety of nucleophiles, leading to the formation of diverse derivatives .
類似化合物との比較
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Comparison: 9-Thiabicyclo[3.3.1]nonane is unique due to its sulfur atom, which imparts distinct reactivity and stability compared to its oxygen and selenium analogs. The sulfur atom’s ability to participate in nucleophilic substitution reactions via episulfonium intermediates is a key feature that sets it apart from similar compounds .
特性
CAS番号 |
281-15-2 |
|---|---|
分子式 |
C8H14S |
分子量 |
142.26 g/mol |
IUPAC名 |
9-thiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14S/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2 |
InChIキー |
PXIVTQKYHYIJES-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCCC(C1)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


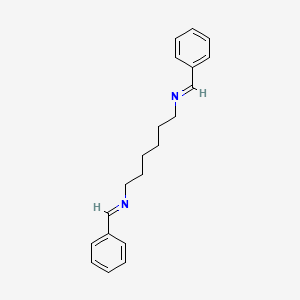
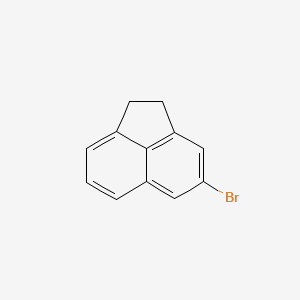
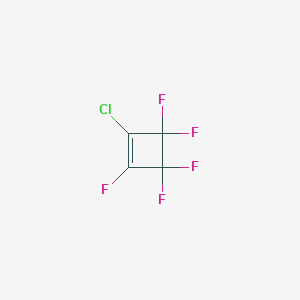



![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)


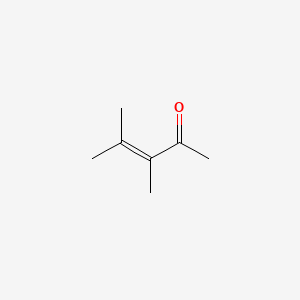
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
